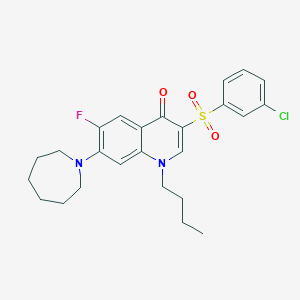

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound with the molecular formula C24H26ClFN2O3S and a molecular weight of 476.99. This compound has been studied extensively for its potential use in various fields of research and industry.

Métodos De Preparación

The synthesis of 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves multiple steps, including the formation of the quinoline core, the introduction of the azepane ring, and the attachment of the butyl and sulfonyl groups. Specific reaction conditions and reagents used in these steps can vary, but common methods include:

Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and carbonyl compounds.

Introduction of the azepane ring: This step often involves nucleophilic substitution reactions.

Attachment of the butyl and sulfonyl groups: These groups are typically introduced through alkylation and sulfonylation reactions, respectively.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline core or the azepane ring.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Overview

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound belonging to the class of quinolone derivatives. Known for its diverse biological activities, this compound exhibits potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its unique structure includes an azepane ring, a butyl chain, and a sulfonyl group, which contribute to its pharmacological properties.

Antimicrobial Properties

Quinolone derivatives are widely recognized for their antimicrobial effects. Research indicates that this compound may inhibit the growth of various bacteria and fungi by targeting their cellular mechanisms. The mechanism of action typically involves:

- Inhibition of Bacterial Enzymes : The compound may interfere with enzymes critical for bacterial cell wall synthesis or metabolic pathways, leading to cell death.

- Membrane Penetration : The azepane ring enhances the compound's ability to penetrate cellular membranes, facilitating interaction with intracellular targets.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. Its mechanism involves:

- Targeting Cancer Cell Signaling : By binding to specific receptors or enzymes involved in cancer cell proliferation and survival, the compound may induce apoptosis (programmed cell death).

- Inhibition of DNA Replication : Similar compounds have shown the ability to disrupt DNA replication processes in cancer cells, thereby limiting tumor growth.

Case Studies and Research Findings

Several studies have documented the efficacy of quinolone derivatives, including this compound:

- Study on Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent effects comparable to established antibiotics .

- Anticancer Research : In vitro studies have shown that the compound can reduce the viability of various cancer cell lines. For instance, it was effective against breast and lung cancer cells by inducing apoptosis through caspase activation pathways .

Synthetic Routes and Preparation Methods

The synthesis of this compound involves multi-step organic reactions. Key aspects include:

- Starting Materials : Typically derived from quinoline precursors.

- Functional Group Transformations : Involves introducing azepane and sulfonyl groups through specific reaction conditions such as strong acids or bases.

Industrial Production Techniques

For large-scale production, optimized reaction conditions are crucial. Techniques like continuous flow reactors can enhance yield and purity. Quality control measures such as chromatography ensure the structural integrity of the final product.

Mecanismo De Acción

The mechanism of action of 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. These targets can include enzymes, receptors, and other proteins involved in biological processes. The exact pathways and mechanisms can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can be compared with other similar compounds, such as:

- 7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one

- 7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one

These compounds share similar structural features but differ in the length and nature of the alkyl groups attached to the quinoline core. The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.

Actividad Biológica

The compound 7-(Azepan-1-yl)-1-butyl-3-(3-chlorobenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one represents a novel class of arylsulfonamides with potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the quinoline family and is characterized by the following structural components:

- Azepan-1-yl group : A cyclic amine contributing to the compound's binding affinity.

- Butyl chain : Enhances lipophilicity, aiding in membrane permeability.

- 3-Chlorobenzenesulfonyl moiety : Imparts specificity in receptor interactions.

- 6-Fluoro substituent : Modifies electronic properties, influencing biological activity.

Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities, particularly in the context of neuropsychiatric disorders and pain management.

Antidepressant and Anxiolytic Effects

Recent studies have shown that compounds similar to this compound act as inverse agonists at the serotonin 5-HT6 receptor. This mechanism has been linked to:

- Reduction in anxiety-like behaviors in animal models.

- Improvement in cognitive function , particularly in models of Alzheimer's disease and other dementias .

Pain Modulation

The compound has demonstrated efficacy in reducing neuropathic pain through mechanisms involving:

- Inhibition of pro-inflammatory cytokines .

- Blocking of pain pathways associated with neurogenic inflammation .

Case Study 1: Neuropsychiatric Disorders

A study evaluated the effectiveness of this compound in rodent models exhibiting symptoms akin to schizophrenia. The results indicated significant reductions in hyperlocomotion and stereotypical behaviors, suggesting potential utility in treating psychotic disorders.

Case Study 2: Antinociceptive Activity

In a controlled trial assessing antinociceptive properties, the compound was administered to rats subjected to formalin-induced pain. The findings revealed a dose-dependent decrease in pain responses, supporting its role as a potential analgesic agent .

The biological activity of this compound is primarily mediated through its interaction with serotonin receptors and modulation of neurotransmitter systems. Key points include:

- Serotonin Receptor Modulation : Acts as an inverse agonist at the 5-HT6 receptor, which is implicated in mood regulation.

- Cytokine Inhibition : Reduces levels of inflammatory mediators such as TNF-alpha and IL-6, contributing to its analgesic effects.

Summary Table of Biological Activities

Propiedades

IUPAC Name |

7-(azepan-1-yl)-1-butyl-3-(3-chlorophenyl)sulfonyl-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28ClFN2O3S/c1-2-3-11-29-17-24(33(31,32)19-10-8-9-18(26)14-19)25(30)20-15-21(27)23(16-22(20)29)28-12-6-4-5-7-13-28/h8-10,14-17H,2-7,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEZZZJFYICARB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.